14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
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Overview
Description
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one is a complex organic compound known for its unique structure and properties. It is often referred to as a derivative of loratadine, a second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis and urticaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the tricyclic core: This involves cyclization reactions that form the three-ring structure.
Chlorination: Introduction of the chlorine atom at the 14th position using chlorinating agents.
Functional group modifications: Adjustments to other functional groups to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification steps: Such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of the chlorine atom or other functional groups with different substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for method development and calibration.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its parent compound, loratadine.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one is closely related to its interaction with molecular targets such as histamine H1 receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
Loratadine: The parent compound, used as an antihistamine.
Desloratadine: A metabolite of loratadine with similar antihistamine properties.
Ethyl 4-(13-chloro-2-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidine-1-carboxylate: Another related compound with similar structural features.
Uniqueness
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one is unique due to its specific structural modifications, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
31721-92-3 |
---|---|
Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one |
InChI |
InChI=1S/C14H10ClNO/c15-10-5-3-9-4-6-13-11(2-1-7-16-13)14(17)12(9)8-10/h1-3,5,7-8H,4,6H2 |
InChI Key |
SVWFQLTYQIKJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(=O)C3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
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